Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylate group with isopropyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis and process optimization would apply to scale up the laboratory procedures for industrial production.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits bioactivity that could be harnessed for therapeutic purposes.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic rings and functional groups. The pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-{[3-(3-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene} [1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one
- 2-Methoxyphenyl isocyanate
Uniqueness
Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to its combination of functional groups and structural features. The presence of the thiazolo[3,2-A]pyrimidine core, along with the naphthylmethylene and methoxyphenyl groups, distinguishes it from other similar compounds and may confer unique reactivity and biological activity.
Properties
Molecular Formula |
C29H26N2O4S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
propan-2-yl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H26N2O4S/c1-17(2)35-28(33)25-18(3)30-29-31(26(25)20-12-14-22(34-4)15-13-20)27(32)24(36-29)16-21-10-7-9-19-8-5-6-11-23(19)21/h5-17,26H,1-4H3/b24-16+ |
InChI Key |
KYXHEVJVGAUREB-LFVJCYFKSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/SC2=N1)C5=CC=C(C=C5)OC)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=N1)C5=CC=C(C=C5)OC)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.